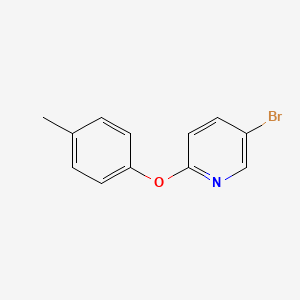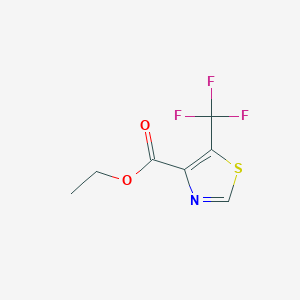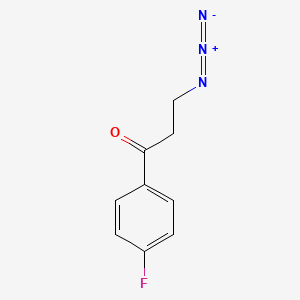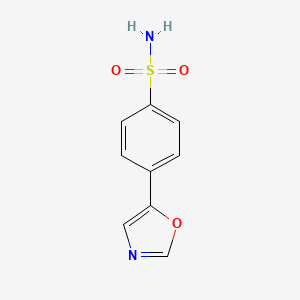
4-(1,3-Oxazol-5-yl)benzenesulfonamide
Vue d'ensemble
Description
“4-(1,3-Oxazol-5-yl)benzenesulfonamide” is a compound with the molecular formula C9H8N2O3S . It has been studied as a potential inhibitor of human carbonic anhydrase II (hCA II), an enzyme involved in many important physiological and pathological processes . Its inhibition has a wide range of pharmacological applications in areas such as ophthalmology, treatment of epilepsy, oncology, and the development of modern anti-infective drugs .
Synthesis Analysis
A new method for obtaining “4-(1,3-Oxazol-5-yl)benzenesulfonamide” was developed using a diazotization reaction . The synthesis involves multiple stages and the process is characterized by a low total yield of 27% . A significant disadvantage of the process is the formation of difficult-to-regenerate wastes of sulfuric and hydrochloric acids at the second and third stages .Molecular Structure Analysis
The molecular structure of “4-(1,3-Oxazol-5-yl)benzenesulfonamide” is available on PubChem . The structure of oxazole derivatives exerts divergent weak interactions like hydrophobic effect, Vanderwaals force, hydrogen bonds, coordination bonds, ion-dipole and pi-pi bond .Applications De Recherche Scientifique
Medicinal Chemistry and Pharmacology
A significant body of research on 4-(1,3-Oxazol-5-yl)benzenesulfonamide derivatives focuses on their potential as therapeutic agents. For example, these compounds have been explored for their selective inhibition of cyclooxygenase-2 (COX-2) , which is a promising target for the treatment of inflammation and pain without the gastrointestinal side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs). Hashimoto et al. (2002) synthesized a series of derivatives, finding that the introduction of a fluorine atom increased COX-1/COX-2 selectivity, leading to the identification of a potent, selective, and orally active COX-2 inhibitor, JTE-522, currently in clinical trials for rheumatoid arthritis and pain management (Hashimoto et al., 2002).
Anticancer Activity
The derivatives of 4-(1,3-Oxazol-5-yl)benzenesulfonamide have been evaluated for their anticancer activities against various cancer cell lines. Sławiński et al. (2012) synthesized novel derivatives with potential anticancer activity, showing remarkable activity against lung, colon, CNS, melanoma, ovarian, renal, prostate, and breast cancer cell lines at low micromolar levels (Sławiński et al., 2012). Additionally, derivatives have been found to act as VEGFR-2 inhibitors and apoptosis inducers , offering a novel approach to cancer treatment by inhibiting angiogenesis and inducing programmed cell death in cancer cells (Ghorab et al., 2017).
Materials Science
In the realm of materials science, derivatives of 4-(1,3-Oxazol-5-yl)benzenesulfonamide have been used in the dyeing and functionalization of textiles . Mohamed et al. (2020) reported on the synthesis of thiazole azodyes containing the sulfonamide moiety, which were applied to cotton fabrics, providing them with UV protection and antimicrobial properties, demonstrating the utility of these compounds beyond pharmacology (Mohamed et al., 2020).
Environmental Studies
Furthermore, these compounds have been identified as emerging contaminants in environmental studies due to their widespread use in industrial and household applications. Speltini et al. (2016) developed a method for the extraction and quantification of benzotriazoles, benzothiazoles, and benzenesulfonamides (including 4-(1,3-Oxazol-5-yl)benzenesulfonamide derivatives) from soil samples, highlighting the need for monitoring and assessing the environmental impact of these compounds (Speltini et al., 2016).
Propriétés
IUPAC Name |
4-(1,3-oxazol-5-yl)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O3S/c10-15(12,13)8-3-1-7(2-4-8)9-5-11-6-14-9/h1-6H,(H2,10,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLXGUKOIYZMTRZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CN=CO2)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1,3-Oxazol-5-yl)benzenesulfonamide | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

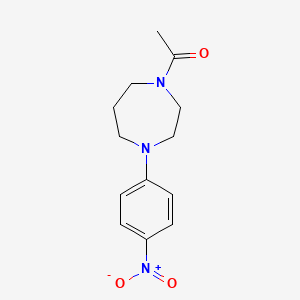
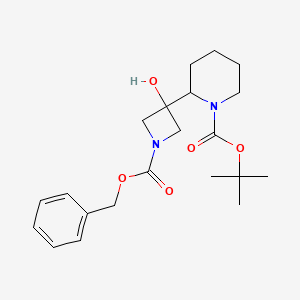
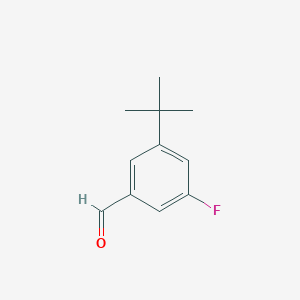
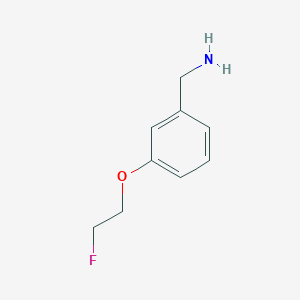
![Ethyl 5-aminopyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B1397931.png)
![Ethyl 5-methyl-1H-pyrrolo[3,2-B]pyridine-2-carboxylate](/img/structure/B1397932.png)
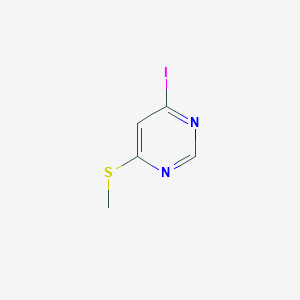
![Ethyl 5-chloro-3-iodo-1H-pyrrolo[2,3-B]pyridine-2-carboxylate](/img/structure/B1397934.png)
![2'-Methyl-2-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1397935.png)
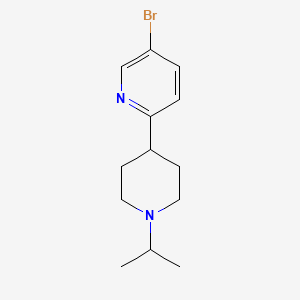
![4-bromo-7-methyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1397942.png)
